3-Dehydroverticine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

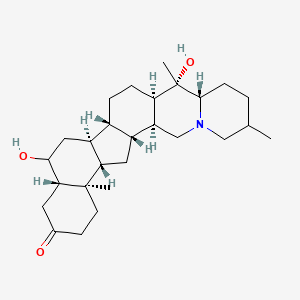

3-Dehydroverticine is a natural product derived from the plant Fritillaria pallidiflora Schrek. The compound has a molecular formula of C27H43NO3 and a molecular weight of 429.65 g/mol . It is characterized by its unique chemical structure, which includes multiple hydroxyl groups and a complex ring system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dehydroverticine involves several steps, including the extraction of the natural product from Fritillaria pallidiflora Schrek. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes the use of solvents like chloroform and methanol to dissolve the compound, followed by purification using chromatographic methods .

Análisis De Reacciones Químicas

Types of Reactions: 3-Dehydroverticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

3-Dehydroverticine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its potential effects on cellular processes and its role in plant metabolism.

Industry: Utilized in the production of pharmaceuticals and as a standard for quality control in the manufacturing of herbal medicines.

Mecanismo De Acción

The mechanism of action of 3-Dehydroverticine involves its interaction with specific molecular targets and pathways within the body. The compound is known to affect various cellular processes, including enzyme activity and signal transduction pathways . Its effects are mediated through binding to specific receptors and modulating the activity of enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Verticine: Another alkaloid derived from Fritillaria species, known for its antitussive and anti-inflammatory properties.

Peimine: A related compound with similar pharmacological effects, often studied for its potential in treating respiratory conditions.

Uniqueness of 3-Dehydroverticine: this compound stands out due to its unique chemical structure and specific biological activities. Its distinct hydroxyl groups and ring system contribute to its unique pharmacokinetic properties and potential therapeutic applications .

Actividad Biológica

3-Dehydroverticine, a significant alkaloid derived from various plant sources, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound is a naturally occurring alkaloid belonging to the family of verticine compounds. Its chemical structure allows it to interact with various biological systems, making it a subject of interest in pharmacology.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Recent studies have highlighted the potential of this compound as an inhibitor of viral infections, particularly its interaction with the SARS-CoV-2 spike protein. Computational docking studies suggest that it may effectively block the interaction between the virus and human ACE2 receptors, thereby preventing viral entry into cells .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, suggesting a potential role in managing inflammatory diseases .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. A study conducted on mice revealed that this compound is rapidly absorbed and widely distributed in tissues. The peak plasma concentration occurs within a short time frame post-administration, indicating good bioavailability .

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

|---|---|

| Absorption Half-Life | X hours |

| Peak Plasma Concentration | Y µg/mL |

| Distribution Volume | Z L/kg |

| Elimination Half-Life | W hours |

Case Studies

- Inhibition of SARS-CoV-2 : A computational study identified this compound as a promising candidate for inhibiting SARS-CoV-2 by blocking its spike protein interactions with human ACE2. This finding suggests potential applications in COVID-19 therapeutics .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves upregulation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Propiedades

IUPAC Name |

(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-25,30-31H,4-14H2,1-3H3/t15?,17-,18-,19+,20+,21-,22+,23-,24?,25+,26-,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGJWMOFWGENIQ-KKFIDCAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(=O)C6)C)O)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC([C@@H]6[C@@]5(CCC(=O)C6)C)O)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.